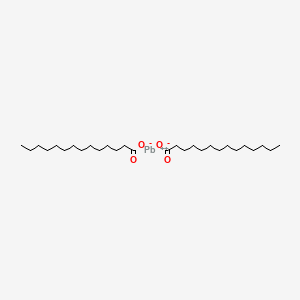
Z-2,5-Dimethoxypropenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-2,5-Dimethoxypropenylbenzene: is an organic compound characterized by the presence of two methoxy groups attached to a benzene ring, along with a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-2,5-Dimethoxypropenylbenzene typically involves the isomerization of 2,5-Dimethoxyallylbenzene. This process can be achieved using potassium hydroxide and hydrobromide addition, followed by condensation with reduced iron powder .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Chemischer Reaktionen
Types of Reactions: Z-2,5-Dimethoxypropenylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy or propenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Z-2,5-Dimethoxypropenylbenzene is used as a precursor for the synthesis of more complex organic molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural properties make it a useful tool for investigating biological mechanisms.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating products with specific characteristics.
Wirkmechanismus
The mechanism of action of Z-2,5-Dimethoxypropenylbenzene involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may influence oxidative stress and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxybenzaldehyde: Used in the production of 2,5-dimethoxyphenethylamine and other substituted phenethylamines.
2,5-Dimethoxyamphetamine: Known for its psychoactive properties and used in research related to neurotransmitter interactions.
Uniqueness: Z-2,5-Dimethoxypropenylbenzene is unique due to its specific structural configuration, which allows for a wide range of chemical reactions and potential applications. Its combination of methoxy and propenyl groups provides distinct reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
19785-01-4 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1,4-dimethoxy-2-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4-8H,1-3H3/b5-4- |
InChI-Schlüssel |
PPIXTBBFLDNSNH-PLNGDYQASA-N |
Isomerische SMILES |
C/C=C\C1=C(C=CC(=C1)OC)OC |
Kanonische SMILES |
CC=CC1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


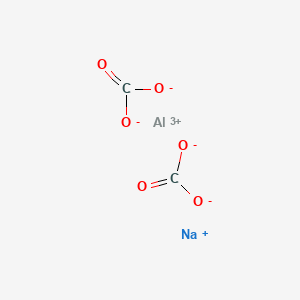
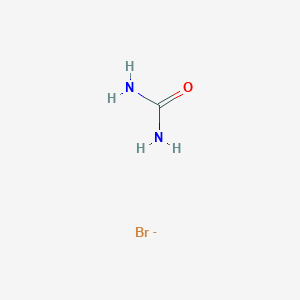
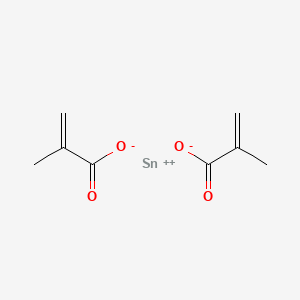
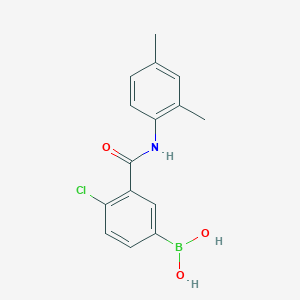

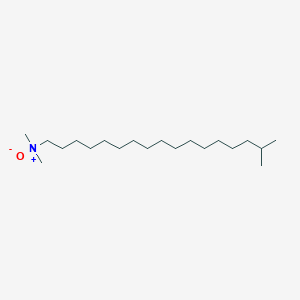
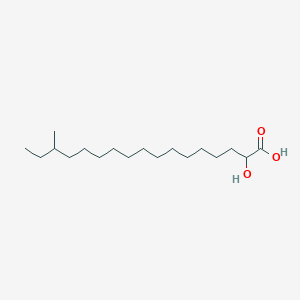



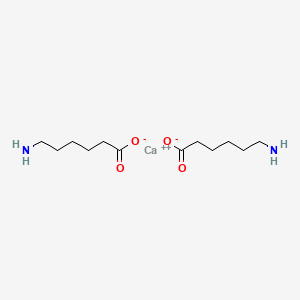
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)

